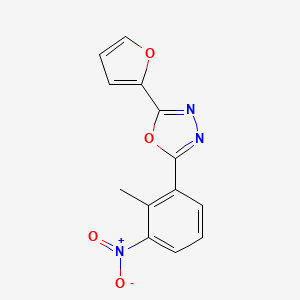
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, also known as DMEA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMEA is a synthetic compound that is known for its unique chemical properties, including its ability to interact with biological systems in a specific and predictable manner. In
作用機序
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide involves its interaction with a specific protein target, leading to changes in cellular signaling pathways. This interaction results in the inhibition of cell growth and induction of cell death in cancer cells. Additionally, 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to have a range of biochemical and physiological effects, including its ability to induce cell death and inhibit cancer cell growth. Additionally, 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects. However, further research is needed to fully understand the biochemical and physiological effects of 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide.
実験室実験の利点と制限
One of the main advantages of using 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide in lab experiments is its specificity for a particular protein target, making it a valuable tool for studying the function of this protein in biological systems. Additionally, the synthesis method for 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is reliable and cost-effective, making it accessible to researchers. However, one limitation of using 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, including its use as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, as well as its potential applications in other areas of scientific research. Furthermore, the development of new synthetic methods for 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide may lead to the discovery of new compounds with similar chemical properties and potential applications in scientific research.
合成法
The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide involves the reaction of 3,5-dimethylphenol with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sodium methoxide to produce the final product, 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide. This synthesis method has been optimized to produce high yields of pure 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, making it a reliable and cost-effective method for producing the compound.
科学的研究の応用
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has a wide range of potential applications in scientific research, including its use as a chemical probe to study biological systems. 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to interact with a specific protein target, making it a valuable tool for studying the function of this protein in biological systems. Additionally, 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been used in studies of cancer cell lines, where it has been shown to induce cell death and inhibit cancer cell growth. These findings suggest that 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide may have potential as a therapeutic agent for cancer treatment.
特性
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10-6-11(2)8-12(7-10)17-9-13(15)14-4-5-16-3/h6-8H,4-5,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJIRQFJINESPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)


![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)

![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)


![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)



